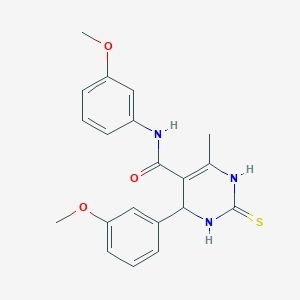![molecular formula C22H16ClN3O2S B295371 N-(2-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B295371.png)
N-(2-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide, also known as CDK2 inhibitor III, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been found to exhibit potential as a therapeutic agent in the treatment of various diseases, including cancer.
Mecanismo De Acción
The mechanism of action of N-(2-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide involves the inhibition of N-(2-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide activity. N-(2-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide has been shown to exhibit significant antiproliferative effects on cancer cells in vitro. It has also been found to induce apoptosis in cancer cells, leading to their death. In addition, this compound has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide is its specificity for N-(2-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide inhibition. This makes it a promising candidate for cancer therapy, as it can target cancer cells while sparing normal cells. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for the research on N-(2-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide. One area of interest is the development of more potent analogs of this compound that exhibit improved solubility and bioavailability. Another potential direction is the investigation of the use of this compound in combination with other cancer therapies, such as chemotherapy or radiation therapy. Finally, further studies are needed to determine the safety and efficacy of this compound in vivo, in order to advance its potential as a therapeutic agent for cancer treatment.
Métodos De Síntesis
The synthesis of N-(2-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide involves the reaction of 2-chlorobenzoyl chloride with 3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one in the presence of triethylamine. The resulting intermediate is then reacted with N,N-diethylacetamide to yield the final product.
Aplicaciones Científicas De Investigación
N-(2-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide has been extensively studied for its potential as a therapeutic agent in the treatment of cancer. It has been found to exhibit inhibitory effects on cyclin-dependent kinase 2 (N-(2-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide), which plays a critical role in the regulation of cell division. N-(2-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide is overexpressed in many types of cancer, making it a promising target for cancer therapy.
Propiedades
Fórmula molecular |
C22H16ClN3O2S |
|---|---|
Peso molecular |
421.9 g/mol |
Nombre IUPAC |
N-(2-chlorophenyl)-2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C22H16ClN3O2S/c23-17-11-5-7-13-19(17)24-20(27)14-29-22-25-18-12-6-4-10-16(18)21(28)26(22)15-8-2-1-3-9-15/h1-13H,14H2,(H,24,27) |
Clave InChI |
NWBQLTCDGWKIGU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4Cl |
SMILES canónico |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-bis(furan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B295289.png)
![4-(4-Methyl-1-piperidinyl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B295290.png)
![4-(4-benzhydryl-1-piperazinyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B295291.png)
![4-(2-methyl-1-piperidinyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B295293.png)
![4-[4-(3-Methoxyphenyl)-3-methyl-1-piperazinyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B295294.png)








![4-[4-(dimethylamino)phenyl]-N-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B295336.png)